1-Chloroanthraquinone
Overview
Description
1-Chloroanthraquinone is an organic compound with the molecular formula C14H7ClO2. It is a derivative of anthraquinone, where one hydrogen atom is replaced by a chlorine atom. This compound is primarily used in the dye industry and has various applications in scientific research.
Preparation Methods
Chemical Reactions Analysis
1-Chloroanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as methoxide ions to form substitution products like 1-methoxyanthraquinone.
Schmidt Reaction: This reaction involves the use of sodium azide and sulfuric acid, leading to the formation of lactams.
Common reagents used in these reactions include chlorine gas, methoxide ions, sodium azide, and sulfuric acid. The major products formed are substituted anthraquinones and lactams.
Scientific Research Applications
1-Chloroanthraquinone has several applications in scientific research:
Dye Industry: It is used as an intermediate in the synthesis of various dyes and pigments.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of disperse reactive dyes for the sustainable coloration of natural fibers in supercritical carbon dioxide.
Mechanism of Action
The mechanism of action of 1-chloroanthraquinone involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the compound makes it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved include the aromatic ring and the carbonyl groups, which participate in various chemical transformations .
Comparison with Similar Compounds
1-Chloroanthraquinone can be compared with other anthraquinone derivatives such as:
1-Bromoanthraquinone: Similar to this compound but with a bromine atom instead of chlorine.
1-Nitroanthraquinone: Contains a nitro group, making it more reactive towards reduction reactions.
Anthraquinone: The parent compound, which lacks any substituents and is less reactive compared to its derivatives.
This compound is unique due to its specific reactivity patterns and applications in the dye industry and organic synthesis.
Properties
IUPAC Name |
1-chloroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCJQSFSGAZAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052571 | |
Record name | 1-Chloroanthraquinone | |
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Molecular Weight |
242.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |
Record name | 1-Chloroanthraquinone | |
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Boiling Point |
Sublimes | |
Record name | 1-CHLOROANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents | |
Record name | 1-CHLOROANTHRAQUINONE | |
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Vapor Pressure |
0.00000087 [mmHg] | |
Record name | 1-Chloroanthraquinone | |
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Color/Form |
YELLOW NEEDLES FROM TOLUENE OR ALCOHOL | |
CAS No. |
82-44-0, 26264-07-3 | |
Record name | 1-Chloroanthraquinone | |
Source | CAS Common Chemistry | |
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Record name | 1-Chloroanthraquinone | |
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Record name | 9,10-Anthracenedione, chloro- | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 1-Chloroanthraquinone | |
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Record name | 1-chloroanthraquinone | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Record name | 1-CHLOROANTHRAQUINONE | |
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Melting Point |
162 °C | |
Record name | 1-CHLOROANTHRAQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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